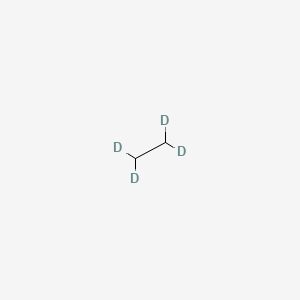![molecular formula C14H22Br2N2O2 B1627112 2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene CAS No. 233753-19-0](/img/no-structure.png)
2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene” is a chemical compound with the empirical formula C14H22Br2N2O2 . It is a solid substance and is used in various applications .
Molecular Structure Analysis
The molecular structure of “2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene” consists of a benzene ring substituted with two bromine atoms and two ether groups, each linked to a diethylamino group .Physical And Chemical Properties Analysis
“2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene” is a solid substance with a melting point of 58-63°C .Applications De Recherche Scientifique
Synthesis and Unique Properties of Organoselenium Compounds
Organoselenium compounds, such as 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, showcase unique reactions with various reagents, leading to a range of products with potential applications in synthesis and material science (Nakayama et al., 1998).
Conducting Polymers from Low Oxidation Potential Monomers
Compounds with ether linkages, such as 1,4-bis(pyrrol-2-yl)-2,5-diethoxybenzene, are used in the synthesis of conducting polymers, which have applications in electronics and materials science (Sotzing et al., 1996).
Synthesis and Color Tuning of Fluorene-Based Copolymers
Fluorene-based copolymers, synthesized from monomers like 2,5-bis(2-thienyl-1-cyanovinyl)-1-(2‘-ethylhexyloxy)-4-methoxybenzene, are explored for their photoluminescent properties and applications in light-emitting devices (Cho et al., 2002).
Photopolymerization Reactivity of Vinylcyclopropanes
The study of photoinitiators, such as bis(4-methoxybenzoyl)diethylgermane, for the polymerization of vinylcyclopropanes contributes to the development of materials with low polymerization shrinkage, useful in dental composites and other applications (Catel et al., 2016).
Graft Copolymers with Polytetrahydrofuran/Polystyrene Side Chains
Compounds like 1,4-Dibromo-2,5-bis(bromomethyl)benzene are utilized as initiators in the synthesis of graft copolymers, demonstrating potential applications in the creation of novel polymeric materials with unique properties (Cianga et al., 2002).
Safety And Hazards
Propriétés
Numéro CAS |
233753-19-0 |
|---|---|
Nom du produit |
2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene |
Formule moléculaire |
C14H22Br2N2O2 |
Poids moléculaire |
410.14 g/mol |
Nom IUPAC |
2-[2,5-dibromo-4-[2-(dimethylamino)ethoxy]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C14H22Br2N2O2/c1-17(2)5-7-19-13-9-12(16)14(10-11(13)15)20-8-6-18(3)4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
ROMKKPMBKLIRCX-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC(=C(C=C1Br)OCCN(C)C)Br |
SMILES canonique |
CN(C)CCOC1=CC(=C(C=C1Br)OCCN(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



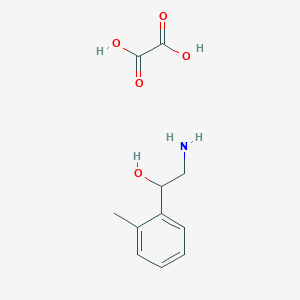
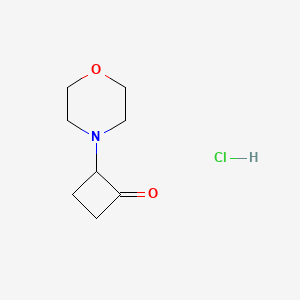
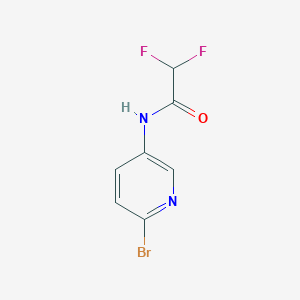
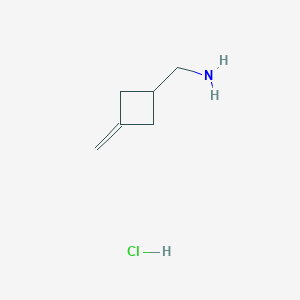
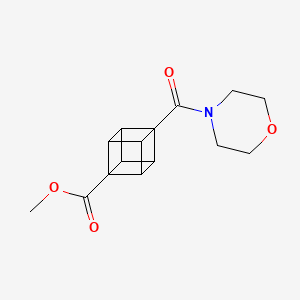
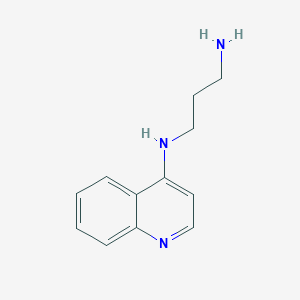
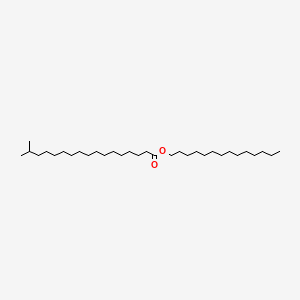
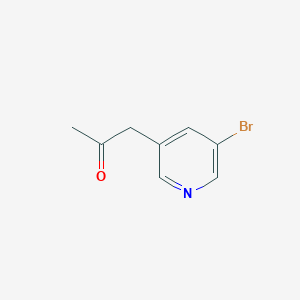
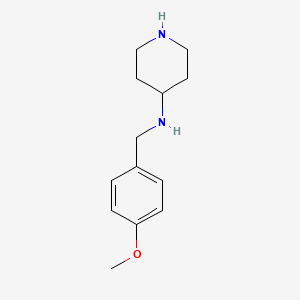
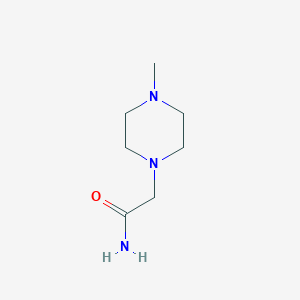
![2,2',2'',2'''-{(E)-Ethene-1,2-diylbis[(6-hydroxy-3,1-phenylene)methylenenitrilo]}tetraacetic acid](/img/structure/B1627046.png)
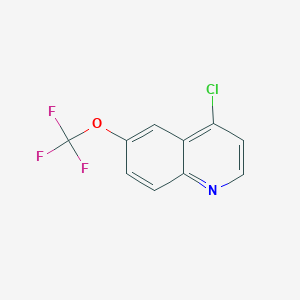
![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B1627051.png)
